

Check Availability & Pricing

# **Eniporide: A Technical Deep-Dive into its Discovery and Development**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Eniporide** (EMD-96785) is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein crucial for intracellular pH and volume regulation.[1] Belonging to the benzoylguanidine class of compounds, **Eniporide** was investigated for its potential as a cardioprotective agent, particularly in the setting of myocardial ischemia-reperfusion injury. The rationale for its development was based on the hypothesis that inhibiting NHE-1 at the time of reperfusion would prevent the pathological intracellular sodium and subsequent calcium overload, thereby reducing the extent of myocardial damage. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of **Eniporide**.

## **Discovery and Synthesis**

While a detailed public record of the initial discovery and synthesis of **Eniporide** is limited, it is identified as N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)benzamide. Its development is attributed to a pharmaceutical research program focused on identifying potent and selective NHE-1 inhibitors. The core structure is based on a benzoylguanidine scaffold, a class of compounds known to interact with the sodium-hydrogen exchanger. Structure-activity relationship (SAR) studies, though not publicly detailed for **Eniporide** itself, would have focused on optimizing the substitutions on the phenyl ring to achieve high affinity and selectivity for the NHE-1 isoform.



#### **Mechanism of Action**

**Eniporide** exerts its pharmacological effect by specifically binding to and inhibiting the activity of the NHE-1 isoform.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, a primary trigger for the activation of NHE-1. This exchanger then attempts to restore intracellular pH by extruding protons from the cell in exchange for sodium ions. However, the concurrent inhibition of the Na+/K+-ATPase due to energy depletion leads to a rapid and detrimental accumulation of intracellular sodium.

This rise in intracellular sodium concentration alters the electrochemical gradient across the sarcolemma, causing the Na+/Ca2+ exchanger to operate in a reverse mode, expelling sodium ions in exchange for calcium ions. The resulting intracellular calcium overload is a critical event in reperfusion injury, leading to mitochondrial dysfunction, hypercontracture of myofibrils, activation of degradative enzymes, and ultimately, cell death. **Eniporide**, by blocking NHE-1 at a crucial juncture, was theorized to uncouple the initial acidosis from the subsequent catastrophic rise in intracellular calcium.

## Signaling Pathway of NHE-1 Inhibition in Ischemia-Reperfusion Injury



Click to download full resolution via product page

Caption: Downstream signaling cascade of NHE-1 activation during myocardial ischemiareperfusion and the inhibitory site of **Eniporide**.



## **Preclinical Development**

Extensive preclinical studies in various animal models of myocardial ischemia and reperfusion demonstrated the cardioprotective potential of **Eniporide**. These studies consistently showed that the administration of **Eniporide**, either before ischemia or just prior to reperfusion, could significantly limit infarct size and improve cardiac function.

## In Vitro Potency and Selectivity

The inhibitory activity of **Eniporide** against the human NHE-1 isoform was determined in vitro.

| Compound  | Target      | IC50      |
|-----------|-------------|-----------|
| Eniporide | Human NHE-1 | 4.5 nM[1] |

Note: While specific IC50 values for **Eniporide** against other NHE isoforms are not readily available in public literature, related benzoylguanidine compounds like Cariporide show high selectivity for NHE-1 over other isoforms.

#### **Animal Studies**

Preclinical efficacy was established in various animal models, including pigs, which have a coronary anatomy and physiology similar to humans.

| Animal Model                                             | Intervention                                                      | Key Findings                                                              |
|----------------------------------------------------------|-------------------------------------------------------------------|---------------------------------------------------------------------------|
| Pig model of cardioplegic arrest                         | 3 mg/kg IV Eniporide before cardioplegia                          | Improved cardiac performance and preserved high-energy phosphate content. |
| General animal models of myocardial ischemia/reperfusion | Eniporide administered before ischemia or just before reperfusion | Consistently limited infarct size.                                        |

# Preclinical Experimental Protocol: Ischemia-Reperfusion in a Porcine Model (General Representation)



- Animal Preparation: Domestic pigs are anesthetized and mechanically ventilated. Catheters
  are inserted for drug administration, blood sampling, and hemodynamic monitoring.
- Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is dissected, and a hydraulic occluder is placed around it.
- Ischemia Induction: Myocardial ischemia is induced by inflating the occluder for a predetermined period (e.g., 60 minutes).
- Drug Administration: Eniporide or placebo is administered intravenously at a specified time point, either before the onset of ischemia or just before reperfusion.
- Reperfusion: The occluder is deflated to allow blood flow to return to the ischemic myocardium.
- Monitoring and Data Collection: Hemodynamic parameters (e.g., blood pressure, heart rate, left ventricular pressure) are continuously monitored. Blood samples are collected for biochemical analysis.
- Infarct Size Measurement: At the end of the experiment, the heart is excised. The LAD is reoccluded and a dye (e.g., Evans blue) is perfused to delineate the area at risk. The heart is
  then sliced, and the slices are incubated in a solution of triphenyltetrazolium chloride (TTC)
  to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then
  calculated as a percentage of the area at risk.

## Clinical Development: The ESCAMI Trial

The primary clinical investigation of **Eniporide** was the "Evaluation of the Safety and Cardioprotective Effects of **Eniporide** in Acute Myocardial Infarction" (ESCAMI) trial. This was a large, international, prospective, randomized, double-blind, placebo-controlled phase II study.

## **ESCAMI Trial Design**

The trial was conducted in two stages to evaluate the efficacy of different doses of **Eniporide** as an adjunct to reperfusion therapy (either thrombolysis or primary percutaneous transluminal coronary angioplasty - PTCA) in patients with acute ST-elevation myocardial infarction.



## **Experimental Protocol: ESCAMI Trial**

- Patient Population: Patients with acute ST-elevation myocardial infarction undergoing reperfusion therapy.
- Inclusion Criteria: Chest pain for at least 30 minutes, ST-segment elevation on ECG.
- Exclusion Criteria: Pre-hospital thrombolysis, cardiogenic shock (Killip class IV) on admission, known renal failure, history of severe allergic reactions.
- Intervention:
  - Stage 1: 430 patients were randomized to receive a 10-minute intravenous infusion of placebo or **Eniporide** at doses of 50 mg, 100 mg, 150 mg, or 200 mg before the start of reperfusion therapy.
  - Stage 2: 959 patients were randomized to receive placebo, 100 mg Eniporide, or 150 mg
     Eniporide.
- Primary Efficacy Endpoint: Infarct size, as measured by the cumulative release of alphahydroxybutyrate dehydrogenase (α-HBDH) over 72 hours (Area Under the Curve AUC).
- Clinical Endpoints: Death, cardiogenic shock, heart failure, life-threatening arrhythmias.

#### **ESCAMI Trial Workflow**





Click to download full resolution via product page

Caption: Workflow of the ESCAMI clinical trial for **Eniporide**.

## **Clinical Trial Results**



The results of the ESCAMI trial were ultimately disappointing and did not support the promising preclinical data.

| Trial Stage      | Dose Group | Mean α-HBDH AUC<br>(U/ml x h)    | Outcome vs.<br>Placebo |
|------------------|------------|----------------------------------|------------------------|
| Stage 1          | Placebo    | 44.2                             | -                      |
| 100 mg Eniporide | 40.2       | Smaller infarct size[2]          |                        |
| 150 mg Eniporide | 33.9       | Smaller infarct size[2]          |                        |
| Stage 2          | Placebo    | 41.2                             | -                      |
| 100 mg Eniporide | 43.0       | No difference in infarct size[2] |                        |
| 150 mg Eniporide | 41.5       | No difference in infarct size[2] | _                      |

Overall, the administration of **Eniporide** before reperfusion therapy did not significantly limit infarct size or improve clinical outcomes in the broad population of patients with acute ST-elevation myocardial infarction.[2][3]

## **Pharmacokinetics**

A study in healthy volunteers provided key pharmacokinetic parameters for **Eniporide**.

| Parameter                     | Value        |
|-------------------------------|--------------|
| Half-life                     | ~2 hours     |
| Total Body Clearance          | 34.4 L/h     |
| Volume of Distribution (Vdss) | 77.5 L       |
| Mean Residence Time           | 2.3 hours    |
| Unchanged Drug in Urine       | ~43% of dose |

**Eniporide** demonstrated linear pharmacokinetics in the investigated dose range.



#### Conclusion

Eniporide represents a well-founded therapeutic concept based on a strong preclinical rationale for cardioprotection via selective NHE-1 inhibition. Its development progressed to a large-scale clinical trial, the ESCAMI study. However, despite promising in vitro potency and efficacy in animal models, Eniporide failed to demonstrate a significant clinical benefit in reducing infarct size or improving outcomes in patients with acute myocardial infarction. The reasons for this discrepancy between preclinical and clinical results are likely multifactorial and highlight the challenges in translating cardioprotective strategies from the laboratory to the clinical setting. The development of Eniporide was subsequently discontinued. The story of Eniporide remains a valuable case study for researchers and professionals in drug development, emphasizing the critical importance of robust clinical trial data in validating novel therapeutic hypotheses.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NHE-1 inhibition: from protection during acute ischaemia/reperfusion to prevention/reversal of myocardial remodelling [pubmed.ncbi.nlm.nih.gov]
- 3. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? [imrpress.com]
- To cite this document: BenchChem. [Eniporide: A Technical Deep-Dive into its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671292#eniporide-discovery-and-development-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com